molecular formula C11H12N2O4S B2425646 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid CAS No. 71054-78-9

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid

Cat. No.: B2425646
CAS No.: 71054-78-9
M. Wt: 268.29
InChI Key: OKRQABOQRFCMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is a chemical compound that features a benzothiazole ring fused with a butanoic acid moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with a butanoic acid moiety allows for versatile applications in various fields .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c14-10(15)6-3-7-12-11-8-4-1-2-5-9(8)18(16,17)13-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRQABOQRFCMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCC(=O)O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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